Avapritinib - 1703793-34-3

Avapritinib

Catalog Number: EVT-261044
CAS Number: 1703793-34-3
Molecular Formula: C26H27FN10
Molecular Weight: 498.5704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avapritinib (BLU-285) is a potent and highly selective type I tyrosine kinase inhibitor. [] It is a synthetically designed small molecule with a specific focus on targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA). [, ] These receptors are essential in cell signaling pathways, particularly in the growth and proliferation of specific cell types. Avapritinib is widely studied in scientific research, particularly in cancer biology, due to its ability to inhibit the activity of these mutated receptors, which are often implicated in the development and progression of various cancers. [, , , ] Its selective inhibition of mutated forms makes it a valuable tool for researchers investigating targeted therapies for cancer. [, ]

Mechanism of Action

Avapritinib functions by selectively binding to and inhibiting the active conformation of mutated KIT and PDGFRA kinases. [, , ] This binding prevents the autophosphorylation of these receptors, effectively blocking their downstream signaling pathways. [] The D816V mutation in KIT, a common mutation in systemic mastocytosis (SM), is effectively targeted by Avapritinib. [, , , , ] It also effectively targets the D842V mutation in PDGFRA, prevalent in gastrointestinal stromal tumors (GIST). [, , , , ] This selective inhibition of mutated receptors is a key feature contributing to Avapritinib's targeted therapeutic potential in various cancers. [, ] Resistance to Avapritinib can arise through secondary mutations in the kinase domain of PDGFRA, highlighting the dynamic interplay between the drug and the target receptor. []

Applications

Gastrointestinal Stromal Tumors (GIST)* Targeting PDGFRA D842V mutation: Avapritinib shows significant activity against GIST with the PDGFRA D842V mutation, which is typically resistant to other tyrosine kinase inhibitors (TKIs). [, , , , ] This activity makes it a first-line treatment option for this specific GIST subtype. []* Activity in later-line treatment: Avapritinib has demonstrated clinical benefit in patients with GIST who have progressed on multiple lines of prior therapies, including imatinib, sunitinib, and regorafenib. [, , , ]* Targeting specific KIT mutations: Avapritinib has shown promising activity against GIST harboring specific KIT activation loop (exon 17) and juxtamembrane (exon 11) mutations, particularly in those without ATP-binding pocket mutations. []* Patient-derived xenograft (PDX) models: In preclinical PDX models of GIST with different KIT mutations, Avapritinib has demonstrated significant antitumor activity, showing superior or equal efficacy compared to standard TKIs. []* Combination therapy: Preliminary evidence suggests that Avapritinib in combination with sunitinib might be effective in refractory GIST after failure of standard treatments. []

Systemic Mastocytosis (SM)* Effective control of advanced SM: Avapritinib has shown impressive activity in patients with advanced SM (AdvSM), including aggressive SM, SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL). [, , , ] It has demonstrated rapid, deep, and durable responses, regardless of AdvSM subtype, prior therapy, or presence of high-risk co-mutations. [, , ]* Reduction of mast cell burden: Avapritinib has consistently shown significant reductions in mast cell burden in the bone marrow and skin of patients with SM, leading to improvements in disease histopathology. [, , ]* Impact on mast cell phenotype: Avapritinib treatment has been associated with reductions in the proportion of CD25+ and CD30+ mast cells in bone marrow biopsies, suggesting a normalization of mast cell immunophenotype. []* Combination therapy potential: While Avapritinib effectively controls mast cell disease features, progression of the AHN component in SM-AHN remains a concern, highlighting the need for combination therapies with AHN-directed agents. [, ] A phase 1 study investigating the combination of Avapritinib and decitabine in patients with SM-AHN is planned. []

Other Cancers* Pediatric high-grade glioma (pHGG): Preclinical studies and early clinical experience suggest that Avapritinib holds promise for treating pHGG, particularly those with PDGFRA alterations, given its CNS penetration and potent activity against mutant PDGFRA. [, , , , ]* Mucosal metastatic melanoma: A case report describes successful treatment with Avapritinib in a patient with metastatic vulvar melanoma harboring a KIT exon 17 mutation, highlighting its potential for treating mucosal melanomas with specific KIT mutations. []* Pediatric solid tumors: A phase 1/2 study is investigating the safety, efficacy, and pharmacokinetics of Avapritinib in pediatric patients with KIT/PDGFRA-mutant solid tumors. [, ]

Multidrug Resistance (MDR)* Reversal of MDR: Avapritinib has shown the potential to reverse multidrug resistance mediated by ABCB1 and ABCG2 transporters in cancer cell lines. [, ] This activity suggests it could be used in combination with conventional chemotherapy to enhance treatment efficacy in patients with MDR tumors. []

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors (GISTs). [, , , ]

Sunitinib

Compound Description: Sunitinib is another tyrosine kinase inhibitor used in the treatment of GISTs, particularly after imatinib resistance. [, , , ]

Regorafenib

Compound Description: Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including GIST after imatinib and sunitinib failure. [, , , ]

Relevance: Regorafenib is a later-line treatment option for GIST. The VOYAGER trial (NCT03465722) directly compared the efficacy of Avapritinib to regorafenib in patients with advanced GIST. [, , ] While the primary endpoint of progression-free survival was not significantly different between the two treatments, avapritinib demonstrated a higher objective response rate. []

Ripretinib

Compound Description: Ripretinib is a KIT/PDGFRA inhibitor approved for the treatment of advanced GIST after prior treatment with imatinib, sunitinib, and regorafenib. []

Relevance: Both Avapritinib and ripretinib have demonstrated efficacy in the late-line treatment of GIST. [] A study investigating the sequencing of these two drugs in GIST patients found no significant difference in efficacy based on the order of administration. [] This suggests that both drugs could be viable options in later-line settings.

Midostaurin

Compound Description: Midostaurin is a multi-kinase inhibitor, targeting KIT D816V, approved for treating acute myeloid leukemia. [, ]

Decitabine

Compound Description: Decitabine is a hypomethylating agent used to treat various myeloid malignancies. [, ]

Relevance: Decitabine is often used to treat the associated hematologic neoplasms (AHN) in patients with SM-AHN. [, ] As Avapritinib effectively targets the KIT D816V mutation in the mast cell component of SM-AHN, combining avapritinib with decitabine is being investigated for its potential to target both the mast cell and AHN components of the disease. [, ]

Dasatinib

Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other malignancies. [, ]

ML-7

Compound Description: ML-7 is a myosin light chain kinase (MYLK) inhibitor. []

Relevance: Research has shown that MYLK upregulation may contribute to tumor persistence after tyrosine kinase inhibition in PDGFRA D842V-mutant GIST. [] Combining Avapritinib with ML-7 demonstrated improved anti-tumor effects in preclinical models. [] This suggests MYLK inhibition could potentially enhance the efficacy of avapritinib.

Properties

CAS Number

1703793-34-3

Product Name

Avapritinib

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine

Molecular Formula

C26H27FN10

Molecular Weight

498.5704

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1

InChI Key

DWYRIWUZIJHQKQ-SANMLTNESA-N

SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

Solubility

Soluble in DMSO

Synonyms

BLU-285; BLU 285; BLU285, Avapritinib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.